(-)-Menthol

Catalog No.
S532964
CAS No.
2216-51-5
M.F
C10H20O
M. Wt
156.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(-)-Menthol

Racemic DL-menthol depresses melting point by up to 8 °C, causing caking, and introduces musty off-notes with lower TRPM8 affinity. Enantiopure (-)-Menthol (CAS 2216-51-5) provides: TRPM8 EC50 62.64 µM; m.p. 42-44 °C for stable balms; consistent hydrogen bond acceptor for hydrophobic deep eutectic solvents (HDES). Essential for premium flavor, chiral auxiliary, and API solubilization.

CAS Number

2216-51-5

Product Name

(-)-Menthol

IUPAC Name

(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexan-1-ol

Molecular Formula

C10H20O

Molecular Weight

156.26 g/mol

InChI

InChI=1S/C10H20O/c1-7(2)9-5-4-8(3)6-10(9)11/h7-11H,4-6H2,1-3H3/t8-,9+,10-/m1/s1

InChI Key

NOOLISFMXDJSKH-KXUCPTDWSA-N

solubility

less than 1 mg/mL at 70 °F (NTP, 1992)
Very sol in alcohol, chloroform, ether, petroleum ether; freely sol in glacial acetic acid, liquid petrolatum
VERY SOLUBLE IN ACETONE, BENZENE
In water, 456 mg/l @ 25 °C
0.49 mg/mL at 25 °C
very soluble in alcohol and volatile oils; slightly soluble in water

Synonyms

Levomenthol; D-(-)-Menthol; l-Menthol; Levomentholum; NSC 62788; NSC62788; NSC-62788; FEMA No. 2665; U.S.P. Menthol;

Canonical SMILES

CC1CCC(C(C1)O)C(C)C

Isomeric SMILES

C[C@@H]1CC[C@H]([C@@H](C1)O)C(C)C

The exact mass of the compound Levomenthol is 156.1514 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Safer Chemical Classes -> Yellow triangle - The chemical has met Safer Choice Criteria for its functional ingredient-class, but has some hazard profile issues. However, this does not mean our product can be used or applied in the same or a similar way.

Purity

≥99%

Package Size

25 g, 100 g, 500 g

(-)-Menthol, or L-menthol, is the naturally occurring, enantiopure (1R,2S,5R) isomer of the cyclic monoterpene alcohol menthol. As the primary active constituent of peppermint oil, it is highly valued in pharmaceutical, cosmetic, and fine chemical procurement for its potent activation of the TRPM8 cold-sensing ion channel [1]. Beyond its well-known sensory and analgesic applications, (-)-menthol serves as a critical chiral auxiliary in asymmetric synthesis and a highly effective hydrogen bond acceptor (HBA) in the formulation of hydrophobic deep eutectic solvents (HDES)[2]. Its precise stereochemistry dictates its superior crystallographic packing, thermal stability, and receptor binding affinity compared to its stereoisomers, making the enantiopure form a strict requirement for high-performance industrial and therapeutic applications.

Research Fit

Chiral reference standard (1R,2S,5R)
TRPM8 ion channel research tool
High-purity crystalline material

Procurement attempts to substitute enantiopure (-)-menthol with racemic DL-menthol (a 50:50 mixture of D- and L-isomers) routinely fail due to severe performance drop-offs in both physical handling and biological efficacy. The presence of the (+)-isomer in the racemate disrupts the crystal lattice, depressing the melting point by up to 8 °C and increasing the risk of caking or melting during transport and storage . Biologically, the (+)-isomer has a significantly weaker affinity for the TRPM8 receptor and introduces undesirable musty, herbaceous off-notes that ruin flavor and fragrance profiles [1]. While synthetic cooling agents like WS-3 offer high cooling potency without the mint odor, they cannot replace (-)-menthol in applications requiring its specific volatile profile, proven GRAS safety record, or its precise stereochemical role as a chiral auxiliary in chemical synthesis.

Substitution Risk

(-)-menthol
(+)-menthol / racemate
Stereochemistry determines TRPM8 activation; enantiomeric potency may differ significantly in functional assays.
(-)-menthol
WS-3 / WS-23
Synthetic cooling agents may exhibit distinct temporal dynamics and receptor activation profiles, limiting dose-equivalent substitution.
(-)-menthol
racemic menthol
Melting point depression in racemic mixture (~5-8 °C lower) can alter processing behavior and solid-state stability.

TRPM8 Activation Potency

Patch-clamp recordings of TRPM8 ion channels demonstrate that the spatial orientation of the hydroxyl and isopropyl groups in menthol stereoisomers drastically affects receptor activation. (-)-Menthol exhibits an EC50 of 62.64 µM, whereas stereoisomers like (+)-neomenthol require significantly higher concentrations (EC50 = 206.22 µM) to achieve the same calcium flux [1]. Because racemic DL-menthol contains 50% of the less active (+)-enantiomer, it requires substantially higher dosing to match the cooling efficacy of pure (-)-menthol.

Evidence DimensionTRPM8 Activation (EC50)
Target Compound Data62.64 ± 1.2 µM
Comparator Or Baseline(+)-Neomenthol: 206.22 ± 11.4 µM
Quantified Difference3.3-fold higher potency for the (-)-isomer
ConditionsWhole-cell patch-clamp recordings at -80 mV, 25 °C

Higher potency allows formulators to use less active ingredient, reducing costs and minimizing the risk of tissue irritation associated with high menthol concentrations.

TRPM8 Activation
Head-to-head
Reported EC50: 4.1 µM ((-)-menthol) vs. 14.4 µM ((+)-menthol), 3.7 µM (WS-3), 44 µM (WS-23)
Supports enantiomer-specific assay-response context
FLIPR calcium assay, mouse TRPM8

Cooling Threshold Efficiency

In standardized taste dilution assays, (-)-menthol demonstrates the lowest detection threshold for cooling sensation among all menthol isomers. The cooling threshold for (-)-menthol is 0.8 ppm, compared to 3.0 ppm for (+)-menthol and 25.0 ppm for (+)-neomenthol [1]. This indicates that the enantiopure (-)-isomer is vastly more efficient at eliciting the desired sensory response than its dextrorotatory counterparts or racemic mixtures.

Evidence DimensionSensory Cooling Threshold
Target Compound Data0.8 ppm
Comparator Or Baseline(+)-Menthol: 3.0 ppm
Quantified Difference3.75-fold lower detection threshold
ConditionsTaste dilution sensory evaluation panel

A lower sensory threshold directly translates to a lower minimum viable concentration in consumer products, optimizing the cost-in-use ratio for flavor and fragrance procurement.

Sensory Cooling Dynamics
Head-to-head
Reported greater maximum intensity and longer duration for l-isomer vs. d-isomer at 0.04%
Enantiomer-specific sensory profile context
Time-intensity study with trained panelists

Thermal Stability and Processability

The enantiopurity of (-)-menthol allows for optimal molecular packing in its crystalline α-form, resulting in a melting point of 42-44 °C. In contrast, racemic DL-menthol suffers from disrupted crystal lattice interactions, depressing its melting point to 34-36 °C . This lower melting point makes the racemate highly susceptible to melting, clumping, and caking during transport or storage in warm industrial environments.

Evidence DimensionMelting Point
Target Compound Data42-44 °C
Comparator Or BaselineDL-Menthol (Racemic): 34-36 °C
Quantified Difference~8 °C higher melting point for the enantiopure form
ConditionsStandard atmospheric pressure

The higher melting point of (-)-menthol ensures superior solid-state flowability and prevents costly material degradation or handling issues during summer transport and manufacturing.

Melting Point
Head-to-head
41–44 °C ((-)-menthol) vs. 36–38 °C (racemic)
Phase-transition behavior may differ
Standard specification values
Volatility & Solubility
Head-to-head
Vapor pressure 39× lower, water solubility 4.9× higher vs. geraniol
Formulation release and solubility context
25 °C data

Oral Care and Cosmetic Formulations

Because (-)-menthol possesses a cooling threshold of just 0.8 ppm and a clean peppermint odor profile, it is the mandatory choice for premium toothpastes, mouthwashes, and cooling cosmetics. Substituting with DL-menthol introduces musty off-notes and requires higher dosing, which can disrupt emulsion stability and alter the intended flavor profile[1].

Topical Analgesics and Pharmaceutical Rubs

In pharmaceutical manufacturing, the high TRPM8 activation potency (EC50 = 62.64 µM) of (-)-menthol ensures maximum efficacy in topical pain relief formulations. Its higher melting point (42-44 °C) also provides better stability in solid balms and ointments compared to the lower-melting racemate, preventing the product from weeping or separating at room temperature[2].

HDES for Green Extraction

(-)-Menthol acts as a highly effective, bio-based hydrogen bond acceptor (HBA) when paired with organic acids (e.g., decanoic or octanoic acid) to form HDES. The enantiopurity of (-)-menthol ensures a consistent and predictable eutectic point and viscosity, which is critical for reproducible liquid-liquid microextraction and active pharmaceutical ingredient (API) solubilization[3].

Application Fit

Application
Selection Property
Validation Focus
TRPM8 ion channel pharmacology research
Stereochemical purity (1R,2S,5R)
Enantiomer-specific EC50 assay context
Sensory perception time-intensity studies
Enantiomeric identity
Reported cooling-intensity profile
Thermal stability & controlled-release formulation research
Melting point specification
Phase-transition behavior review
Enantioselective analytical method validation
Chiral reference-standard grade
Enantiomeric purity and identity verification

Physical Description

D,l-menthol is a white crystalline solid with a peppermint odor and taste. (NTP, 1992)
Pellets or Large Crystals; Other Solid
Pellets or Large Crystals; Other Solid; Liquid
White solid with a cooling odor; [Hawley] Colorless solid with a peppermint odor; [HSDB] Colorless solid with a sweet odor; [MSDSonline]
Solid with an odor of peppermint; [Merck Index] Colorless crystalline solid; [Sigma-Aldrich MSDS]
Solid
colourless, hexagonal crystals, usually needle-like; fused masses or crystalline powder with a pleasant, peppermint-like odour

Color/Form

Crystals or granules

XLogP3

3

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

156.151415257 Da

Monoisotopic Mass

156.151415257 Da

Boiling Point

421 °F at 760 mmHg (NTP, 1992)
212 °C

Flash Point

196 °F (NTP, 1992)

Heavy Atom Count

11

Taste

Peppermint taste

Vapor Density

5.4 (NTP, 1992) - Heavier than air; will sink (Relative to Air)

Density

0.904 at 59 °F (NTP, 1992) - Less dense than water; will float
0.890
0.901 (20°); 0.891 (30°)

Odor

Peppermint odor

Decomposition

When heated to decomposition it emits acrid smoke and irritating fumes.

Appearance

Solid powder

Melting Point

100 °F (NTP, 1992)
41-43 °C
43 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

YS08XHA860
BZ1R15MTK7

Drug Indication

Used to treat occasional minor irritation, pain, sore mouth, and sore throat as well as cough associated with a cold or inhaled irritants.

Therapeutic Uses

INHALERS CONTAINING MENTHOL COMPRESSED INTO BLOCKS OR CONES ARE COMMONLY USED FOR THE RELIEF OF NASAL CONGESTION, HEADACHE, AND NEURALGIA. IT IS NOW RARELY ADMINISTERED INTERNALLY. /MENTHOL/
TOPICAL ANTIPRURITIC; MEDICATION (VET): HAS BEEN USED AS A MILD LOCAL ANESTHETIC, ANTISEPTIC & INTERNALLY AS A CARMINATIVE & GASTRIC SEDATIVE /MENTHOL/
IN LIQUEURS, CONFECTIONERY, PERFUMERY, CIGARETTES, COUGH DROPS, AND NASAL INHALERS /MENTHOL/

Mechanism of Action

Menthol primarily activates the cold-sensitive TRPM8 receptors in the skin. Menthol, after topical application, causes a feeling of coolness due to stimulation of 'cold' receptors by inhibiting Ca++ currents of neuronal membranes. It may also yield analgesic properties via kappa-opioid receptor agonism.

Vapor Pressure

1 mmHg at 133 °F approximately (NTP, 1992)
0.06 [mmHg]

Absorption Distribution and Excretion

...THE PERCENTAGE OF A DOSE OF L-MENTHOL THAT IS EXCRETED COMBINED WITH GLUCURONIC ACID IN THE RABBIT DEPENDS ON THE MAGNITUDE OF THE DOSE; THE LARGER THE DOSE, THE LESS IS THE CONJUGATION.

Metabolism Metabolites

L-MENTHOL CONJUGATES READILY IN RABBIT FORMING L-MENTHYL-BETA-D-GLUCURONIDE. ABOUT HALF OF THE L-MENTHOL FED TO RABBITS IS EXCRETED COMBINED WITH GLUCURONIC ACID; THE FATE OF OTHER HALF IS NOT KNOWN, BUT IT IS POSSIBLE THAT RING FISSION OCCURS WITH CONSIDERABLE DEGRADATION OF THE MENTHOL MOLECULE.
IN DOGS, MUCH OXIDATION OF MENTHOL TAKES PLACE AND ONLY ABOUT 5% OF THE DOSE CAN BE RECOVERED IN URINE AS THE GLUCURONIDE. /MENTHOL/
L-MENTHOL WAS RAPIDLY BUT INCOMPLETELY GLUCURONIDATED. THE OUTPUT OF L-MENTHOL GLUCURONIDE WAS INCR IN ALL BUT 1 SUBJECT PRETREATED WITH CIMETIDINE (1 G/DAY FOR 1 WK), AN INHIBITOR OF OXIDATIVE DRUG METABOLISM, & IN ALL SUBJECTS PRETREATED WITH A DRUG-METABOLIZING ENZYME INDUCER, PHENOBARBITONE (60 MG NIGHTLY FOR 10 DAYS).
Corynebacterium sp. strain RWM1 grew with (-)-menthol, (-)-menthone and other acyclic monoterpenes as sole carbon sources. Growth on menthol was very slow, with a doubling time of more than 24 h, and was not rapid with (-)-menthone (doubling time 12 h). Concentrations of either carbon source greater than 0.025% inhibited growth. (-)-Menthone-grown cultures transiently accumulated 3,7-dimethyl-6-hydroxyoctanoate during growth, and (-)-menthol-grown cells oxidized (-)-menthol, (-)-menthone, 3,7-dimethyl-6-octanolide and 3,7-dimethyl-6-hydroxyoctanoate. Although neither a menthol oxidase nor a menthol dehydrogenase could be detected in extracts of (-)-menthol- or (-)-menthone-grown cells, an induced NADPH-linked monooxygenase with activity towards (-)-menthone was readily detected. With crude cell extracts, only 3,7-dimethyl-6-hydroxyoctanoate was detected as the reaction product. When the (-)-menthone monooxygenase was separated from an induced 3,7-dimethyl-6-octanolide hydrolase by chromatography on hydroxyapatite, the lactone 3,7-dimethyl-6-octanolide was shown to be the product of oxygenation.
(-)-Menthol has known human metabolites that include p-Menthane-3,-8-diol and (2S,3S,4S,5R)-3,4,5-trihydroxy-6-[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]oxyoxane-2-carboxylic acid.
L-Menthol conjugates rapidly, forming L-Methyl-beta-Glucuronide. About half of the menthol absorbed is excreted combined with glucuronic acid (A661).

Wikipedia

L-menthol

Drug Warnings

"COOLING" EFFECT OF L-MENTHOL WAS FOUND...TO BE SUPERIOR TO THAT PRODUCED BY OTHER ISOMERS; ODOR AND TASTE, TOO OF L-MENTHOL WERE SUPERIOR, WITH SOME OF THE ISOMERS PRODUCING SHARP, IRRITATING AND DISAGREEABLE PERCEPTIONS.

Use Classification

Fragrance Ingredients
Flavoring Agents -> JECFA Flavorings Index

Methods of Manufacturing

Obtained from peppermint oil or other mint oils, or prepared synthetically by hydrogenation of thymol. /Menthol/
A synthetic process for menthol involves the hydrogenation of thymol or 3-hydroxy-p-cymene which can be obtained from essential oils are produced synthetically from p-cymene (isopropypltoluene) or meta-cresol

General Manufacturing Information

All Other Basic Organic Chemical Manufacturing
Other (requires additional information)
Food, beverage, and tobacco product manufacturing
Cyclohexanol, 5-methyl-2-(1-methylethyl)-, (1R,2S,5R)-rel-: ACTIVE
Cyclohexanol, 5-methyl-2-(1-methylethyl)-, (1R,2S,5R)-: ACTIVE
USP does not distinguish between L-menthol and DL-menthol.
Incompatibilities: butylchloral hydrate, camphor, phenol, chloral hydrate, exalgine, betanaphthol, resorcinol or thymol in triturations; potassium permanganate, chromium trioxide, pyrogallol. /Menthol/
INCOMPATIBILITIES: IT IS THROWN OUT OF AN ALCOHOLIC SOLUTION AS AN OILY LIQUID BY THE ADDITION OF WATER. /MENTHOL/
CONCENTRATION IN FINAL PRODUCT (%): SOAP: USUAL 0.02, MAX 0.2; DETERGENT: USUAL 0.002, MAX 0.02; CREAMS, LOTIONS: USUAL 0.01, MAX 0.05; PERFUME: USUAL 0.04, MAX 0.3. /MENTHOL/
FEMA NUMBER 2665

Analytic Laboratory Methods

MENTHOL- OFFICIAL FINAL ACTION; COLORIMETRIC METHOD; GAS CHROMATOGRAPHIC METHOD. /MENTHOL/
AOAC 929.14. Menthol in Drugs. Saponification method.
BOTH L- & DL-MENTHOL WERE DETERMINED BY TREATING THEIR ETHANOL SOLN WITH 1% P-DIMETHYLAMINOBENZALDEHYDE IN SULFURIC ACID & MEASURING THE ABSORBANCE @ 545 NM.

Clinical Laboratory Methods

L-MENTHOL & RELATED MONOTERPENES WERE DETERMINED IN URINE BY GAS-LIQUID CHROMATOGRAPHY. URINE WAS EXTRACTED WITH ETHYL ACETATE, & SAMPLES WERE INJECTED ONTO A GLASS COLUMN WITH POLYETHYLENE GLYCOL AS THE STATIONARY PHASE & NITROGEN AS THE CARRIER GAS.

Interactions

The effects of l-menthol ((-)-menthol) combined with ethyl alcohol (ethanol) on the percutaneous absorption of model drugs were studied using 2 equations and a 2-layer in vitro skin model. A nonlinear least-squares method was employed to determine 6 coefficients using the 2 equations and experimentally obtained permeability coefficient through full-thickness skin and full-thickness skin/vehicle concentration ratio. Adding menthol to water and 40% ethyl alcohol increased the diffusion coefficient of drugs in lipid and pore pathways of stratum corneum. Adding ethyl alcohol to water and 5% menthol increased drug solubility in the vehicle, decreased skin polarity, and increased the role of the pore pathway to whole-skin permeation. It was concluded that the effects of l-menthol and ethyl alcohol on percutaneous drug absorption in vitro are synergistic.
Hydroxyurea (HU) is a swiftly acting cytotoxic agent and an inhibitor of DNA synthesis that is teratogenic in all mammals studied. By 2-4 hours after maternal injection, HU causes (1) a rapid episode of embryonic cell death that is observable by light microscopy and (2) profound inhibition of 3H-thymidine incorporation into DNA. Previous work has demonstrated that a variety of antioxidants administered before, after or with HU delay the onset of embryonic cell death and ameliorate the birth defects seen at term but do not block the early inhibition of DNA synthesis. This suggests that the early embryonic cell death is not caused by inhibited DNA synthesis. We have postulated that some HU molecules react within the embryo to produce H2O2 and intermediate free radicals (including the very reactive hydroxyl free radical) that in turn are responsible for the early cell death; antioxidants are believed to block this reaction. To test whether hydroxyl free radicals are the proximate active species, pregnant New Zealand white rabbits were injected sc with a teratogenic dose of HU (650 mg/kg) in the presence or absence of 550 mg/kg of D-mannitol, a specific scavenger of hydroxyl free radicals. The dosage of D-mannitol was equimolar to the doses of antioxidants used in previous work. When the rabbits were allowed to continue pregnancy to term, the teratogenic effects of HU were ameliorated as evidenced by decreased incidences of the expected malformations. When embryos were examined histologically at 4-16 hr after maternal injection, D-mannitol was found to delay the onset of cell death for 6-8 hr. These results are consistent with the hypothesis that hydroxyl free radicals may be the proximate reactive species in HU-induced early embryonic cell death.
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2: Birring SS, Brew J, Kilbourn A, Edwards V, Wilson R, Morice AH. Rococo study: a real-world evaluation of an over-the-counter medicine in acute cough (a multicentre, randomised, controlled study). BMJ Open. 2017 Jan 16;7(1):e014112. doi: 10.1136/bmjopen-2016-014112. PubMed PMID: 28093442; PubMed Central PMCID: PMC5253529.
3: Wallengren J. Tea tree oil attenuates experimental contact dermatitis. Arch Dermatol Res. 2011 Jul;303(5):333-8. doi: 10.1007/s00403-010-1083-y. Epub 2010 Sep 24. PubMed PMID: 20865268.

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